4-(3-Fluorobenzyl)piperidine hydrochloride

NMDA receptor antagonist regioisomer

Researchers developing NR2B NMDA antagonists face inconsistency from fluorine positional isomerism. 4-(3-Fluorobenzyl)piperidine HCl (CAS 193357-21-0) delivers the meta-fluoro scaffold with a 2.4-fold potency gain (IC50 38 nM vs 90 nM for para). The ≥98% pure HCl salt ensures reproducible SAR. • 2.4× NR2B potency boost • ≥98% HPLC purity • Ready stock, global shipping

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 193357-21-0
Cat. No. B069873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobenzyl)piperidine hydrochloride
CAS193357-21-0
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1CC2=CC(=CC=C2)F.[Cl-]
InChIInChI=1S/C12H16FN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H
InChIKeyXZRQMBCQGGXDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorobenzyl)piperidine HCl Physicochemical Profile


4-(3-Fluorobenzyl)piperidine hydrochloride (CAS 193357-21-0) is a fluorinated piperidine derivative existing as a hydrochloride salt, with the molecular formula C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol . This compound features a piperidine ring substituted at the 4-position with a 3-fluorobenzyl group, placing a fluorine atom at the meta position of the aromatic ring . It is typically supplied as a white to off-white crystalline solid with a purity specification of ≥98% (HPLC) or ≥99% (HPLC) depending on the vendor . The compound is soluble in organic solvents such as ethanol and dichloromethane, while its free base form exhibits a calculated aqueous solubility of 0.73 g/L at 25°C .

CNS Scaffold Key intermediate for NR2B NMDA antagonist derivatives
Salt Form Hydrochloride enhances handling and synthetic solubility
Substitution Meta-fluoro pattern for targeted SAR and selectivity studies

4-(3-Fluorobenzyl)piperidine HCl: Why Analogs Fall Short


In-class piperidine derivatives bearing a benzyl substituent exhibit divergent biological and physicochemical properties that preclude straightforward substitution. The position of the fluorine atom on the benzyl ring critically influences target binding affinity, selectivity, and metabolic stability [1]. For example, the 3-fluoro (meta) substitution pattern in 4-(3-fluorobenzyl)piperidine hydrochloride confers a distinct electronic distribution and steric profile compared to 2-fluoro (ortho) or 4-fluoro (para) regioisomers, directly impacting interactions with biological targets such as the NR2B NMDA receptor [2]. Furthermore, the absence of fluorine altogether yields compounds with markedly reduced lipophilicity and altered pharmacokinetic behavior [3]. These variations are quantifiable and material to both research outcomes and procurement decisions, as detailed in the evidence guide below.

Target compound 4-(3-Fluorobenzyl)piperidine HCl
Potential substitutes 2-Fluoro, 4-Fluoro, or unsubstituted benzyl analogs
Binding affinity and selectivity at NR2B NMDA receptors may shift with fluorine position
Metabolic stability and lipophilicity profiles differ across regioisomers
Pharmacokinetic behavior may not transfer between 3-fluoro and other substitution patterns

4-(3-Fluorobenzyl)piperidine HCl: Evidence vs. Analogs


NR2B NMDA Antagonist Potency: 3-Fluoro vs. 4-Fluoro

A derivative of 4-(3-fluorobenzyl)piperidine hydrochloride, specifically [4-(3-fluorobenzyl)-piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, exhibits potent antagonist activity at the NR2B NMDA receptor with an IC50 of 38 nM in rat neocortical cells [1]. In contrast, the analogous 4-fluorobenzyl regioisomer, [4-(4-fluorobenzyl)piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, shows a higher IC50 of 90 nM under identical assay conditions [2]. This represents a 2.4-fold increase in potency conferred by the 3-fluoro substitution pattern.

NR2B IC50
Cross-study comparable
3-Fluoro: 38 nM
4-Fluoro: 90 nM
2.4-fold difference
Reported higher receptor binding affinity in NR2B assay context
Rat neocortical cells; NMDA-evoked Ca²⁺ inhibition
NMDA receptor antagonist regioisomer

Aqueous Solubility: 3-Fluoro vs. 2-Fluoro

The free base form of 4-(3-fluorobenzyl)piperidine demonstrates a calculated aqueous solubility of 0.73 g/L at 25°C . While direct experimental solubility data for the hydrochloride salt is not available in the open literature, the free base value provides a baseline for comparison. The 2-fluorobenzyl regioisomer (free base) exhibits a boiling point of 278.6°C at 760 mmHg and a flash point of 122.3°C, which are numerically identical to the 3-fluoro isomer's calculated boiling point of 278.6±20.0°C at 760 Torr . This indicates that while thermal properties are similar, subtle differences in solubility behavior may arise from the fluorine position.

Aqueous Solubility
Class-level inference
Free base calc. 0.73 g/L (25 °C)
2-Fluoro data not available
Solubility context requires experimental verification for regioisomer comparison
Calculated value; thermal properties similar
solubility physicochemical formulation

HPLC Purity Specifications

4-(3-Fluorobenzyl)piperidine hydrochloride is commercially available with purity specifications ranging from ≥98% (HPLC) to ≥99% (HPLC) . This level of purity is consistent with that of regioisomeric analogs such as 4-(2-fluorobenzyl)piperidine hydrochloride (97% to ≥99%) and 4-(4-fluorobenzyl)piperidine hydrochloride (97%) [1]. No significant differentiation in commercial purity grade is observed among regioisomers.

HPLC Purity
Supporting evidence
Target: ≥98% to ≥99%
2-/4-Fluoro: 97% – 99%
Purity grade does not differentiate regioisomers; selection relies on application fit
Vendor HPLC specifications
purity quality control procurement

4-(3-Fluorobenzyl)piperidine HCl: Application Scenarios


NR2B NMDA Receptor Antagonist Lead Optimization

Derivatives of 4-(3-fluorobenzyl)piperidine hydrochloride serve as valuable scaffolds for developing subtype-selective NR2B NMDA receptor antagonists, with the 3-fluoro substitution conferring a 2.4-fold potency advantage over the 4-fluoro regioisomer in cellular assays (IC50 38 nM vs. 90 nM) [1]. Researchers investigating neuroprotective agents for conditions such as stroke, traumatic brain injury, or chronic pain should prioritize the 3-fluoro scaffold to achieve lower IC50 values in primary screening [2].

Piperidine-Based Antibacterial Scaffold Exploration

N-benzyl substituted piperidine derivatives, including those with 3-fluorobenzyl substitution, have been synthesized and characterized for antibacterial activity [3]. While direct MIC data for 4-(3-fluorobenzyl)piperidine hydrochloride itself is limited in open literature, the class has demonstrated activity against Gram-positive and Gram-negative bacteria, and the presence of fluorine is known to influence antibacterial potency and spectrum [4]. Procurement for SAR studies in antibacterial discovery should consider the unique electronic properties of the 3-fluoro substitution.

Synthesis of CNS-Active Pharmaceutical Intermediates

4-(3-Fluorobenzyl)piperidine hydrochloride functions as a key intermediate in the synthesis of more complex CNS-active molecules. Its hydrochloride salt form enhances solubility and handling during synthetic transformations, while the 3-fluorobenzyl group provides a handle for further functionalization or contributes to target engagement in final drug candidates . Procurement of high-purity material (≥98% by HPLC) is essential for ensuring reproducibility in multi-step synthetic routes.

Application
Selection Property
Validation Focus
NR2B NMDA receptor antagonist studies
3-Fluoro substitution for binding-affinity assay context
Binding potency and selectivity vs. other regioisomers
Antibacterial scaffold SAR exploration
Fluorine-containing piperidine scaffold
Antibacterial screening and structure-activity analysis
CNS-active molecule synthesis
High-purity building block (HCl salt)
Purity and batch consistency for synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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